

Application Note: Quantitative Analysis of Spiroxamine-d4 by LC-MS/MS

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Compound of Interest		
Compound Name:	Spiroxamine-d4	
Cat. No.:	B13843081	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Spiroxamine using a deuterated internal standard (**Spiroxamine-d4**) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are applicable for various matrices, with specific examples for environmental and biological samples.

Introduction

Spiroxamine is a broad-spectrum fungicide widely used in agriculture.[1] Accurate and sensitive quantification of Spiroxamine in various matrices is crucial for environmental monitoring, residue analysis in food products, and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard, such as **Spiroxamine-d4**, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[2] This application note details the optimized methods for sample preparation, chromatographic separation, and mass spectrometric detection of Spiroxamine and **Spiroxamine-d4**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Spiroxamine and its deuterated internal standard.

Table 1: Mass Spectrometric Parameters



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Polarity
Spiroxamine	298.3	144.1 (Quantifier)	25	Positive
Spiroxamine	298.3	100.1 (Qualifier)	35	Positive
Spiroxamine-d4	302.3 (Predicted)	148.1 (Predicted)	25	Positive

Note: The MRM transitions for **Spiroxamine-d4** are predicted based on the fragmentation of the unlabeled compound and require experimental verification.

Table 2: Chromatographic Conditions

Parameter	Condition	
LC System	Agilent 1290 UPLC system or equivalent	
Column	CHIRAL ART Amylose-SA, 3 μm, 150 x 3 mm ID[3]	
Mobile Phase A	Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5)[3]	
Mobile Phase B	Water/Ethanol (1/9) + 10 mM Ammonium Carbonate[3]	
Gradient	Isocratic: 25% A / 75% B	
Flow Rate	0.3 mL/min	
Column Temperature	30°C	
Injection Volume	1 μL	
Post-column Infusion	1% Formic acid in Methanol/Water (50/50) at 0.3 mL/min	

Experimental Protocols



Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for soil and biological fluids.

- Weigh 30 g of soil into a 250 mL polyethylene bottle.
- Add 100 mL of an extraction solution of methanol/water/ammonia (25%) (800:200:10 v/v/v).
- Shake the bottle on a mechanical shaker for 60 minutes.
- Filter the extract.
- Take a 40 mL aliquot of the filtrate and concentrate it to approximately 5 mL using a Turbo Vap. Do not evaporate to dryness.
- Add a known amount of Spiroxamine-d4 internal standard solution.
- Adjust the final volume to 10 mL with a suitable solvent.
- Centrifuge a portion of the sample before injection into the LC-MS/MS system.

Protein precipitation is a common and straightforward method for cleaning up biological samples.

- Pipette 100 μL of plasma or serum into a microcentrifuge tube.
- Add a known amount of Spiroxamine-d4 internal standard solution.
- Add 300 μL of cold acetonitrile to precipitate the proteins.
- · Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.



- Reconstitute the residue in 100 μL of the initial mobile phase.
- Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Analysis

- Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.
- Inject the prepared sample.
- Acquire data using the mass spectrometric parameters listed in Table 1.
- The data is acquired in Multiple Reaction Monitoring (MRM) mode.

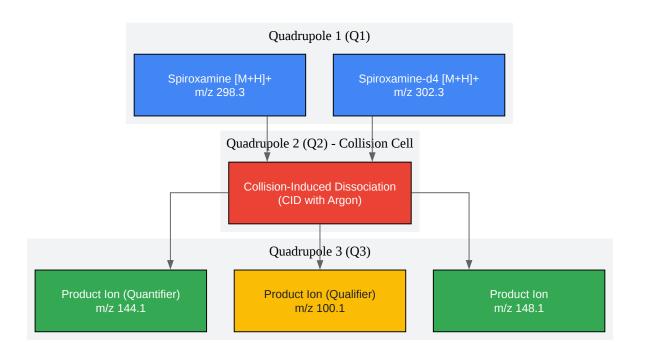
Visualizations



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Caption: Overall experimental workflow for the quantification of Spiroxamine.





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Caption: MRM fragmentation pathway for Spiroxamine and **Spiroxamine-d4**.

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